3-[(2-Chloropyridin-4-yl)oxy]propan-1-amine
Description
Key Geometrical Features:
Pyridine Ring :
Propan-1-amine Chain :
Conformational Flexibility :
- Rotation around the C–O bond allows the propane chain to adopt multiple low-energy conformers.
- Intramolecular hydrogen bonding between the amine group and pyridine nitrogen is unlikely due to spatial separation.
Electronic Structure and Orbital Hybridization Patterns
Hybridization and Bonding:
Electronic Effects:
- Pyridine Ring : Electron-withdrawing chlorine at position 2 reduces electron density at positions 3 and 5 via inductive effects.
- Ether Linkage : Oxygen’s lone pairs donate electron density into the pyridine ring, slightly activating it toward electrophilic substitution.
- Amine Group : The –NH₂ group is a weak electron donor, influencing charge distribution in the propane chain.
Molecular Orbital Analysis :
- The pyridine ring’s π-system (6 electrons) is delocalized, with nodal planes avoiding the nitrogen and chlorine atoms.
- Frontier orbitals (HOMO/LUMO) are localized on the pyridine ring, dictating reactivity.
Comparative Analysis with Structural Analogues
Comparison with Key Analogues:
Substituent Effects:
- Chlorine Position : Chlorine at position 2 (vs. 4) reduces electron density at positions 3 and 5, directing electrophiles to position 6.
- Halogen Type : Fluorine analogues exhibit stronger inductive effects but weaker steric hindrance than chlorine.
- Chain Length : Extending the propane chain (e.g., to butan-1-amine) increases conformational flexibility but reduces solubility.
Table 1: Bond Lengths in Selected Analogues
| Bond Type | This compound | 3-(Pyridin-3-yloxy)propan-1-amine |
|---|---|---|
| Pyridine C–N (Å) | 1.33 | 1.33 |
| C–O (Å) | 1.43 | 1.43 |
| C–Cl (Å) | 1.73 | N/A |
Properties
IUPAC Name |
3-(2-chloropyridin-4-yl)oxypropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c9-8-6-7(2-4-11-8)12-5-1-3-10/h2,4,6H,1,3,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRFHRZPWNIONX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1OCCCN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Nucleophilic Substitution Approach
Overview:
This method involves the nucleophilic substitution of a suitably activated chloropyridine derivative with a protected amino-propane chain, followed by deprotection to yield the target amine.
- Starting Material: 2-Chloropyridin-4-ol or 4-chloropyridin-2-ol derivatives, which are commercially available or can be synthesized via chlorination of pyridine derivatives.
- Step 1: Activation of the hydroxyl group (if necessary) using reagents such as triphenylphosphine and diethyl azodicarboxylate (the Mitsunobu reaction) to convert the hydroxyl into a better leaving group.
- Step 2: Nucleophilic attack by a protected 3-aminopropanol (e.g., 3-aminopropanol protected as a Boc or CBZ derivative) in the presence of a base such as potassium carbonate or sodium hydride, facilitating the formation of the ether linkage.
- Step 3: Deprotection of the amino group under acidic or basic conditions to afford the free amine.
- High regioselectivity.
- Suitable for scale-up with proper optimization.
Halogenation and Nucleophilic Substitution
Overview:
This method involves halogenating pyridine at the 2-position, followed by nucleophilic substitution to introduce the amino-propanol moiety.
- Step 1: Synthesis of 2-chloropyridin-4-ol via chlorination of pyridine-4-ol or pyridine derivatives using reagents such as N-chlorosuccinimide (NCS) under controlled conditions.
- Step 2: Conversion of the hydroxyl group to a better leaving group (e.g., tosylate or mesylate).
- Step 3: Nucleophilic substitution with 3-aminopropanol or its protected form, facilitated by a base like sodium hydride or potassium tert-butoxide, to form the ether linkage.
- Step 4: Deprotection of amino groups if necessary.
Note:
The halogenation step is critical and must be carefully controlled to avoid over-halogenation or side reactions.
Summary of Key Reaction Conditions and Data
| Method | Key Reagents | Solvent | Temperature | Yield | Remarks |
|---|---|---|---|---|---|
| Nucleophilic substitution | 3-aminopropanol, K2CO3 | DMF or DMSO | Room temp to 80°C | ~70-85% | Regioselective ether formation |
| Halogenation & substitution | NCS, NaH | CHCl3, DMF | 0–25°C for halogenation; 60°C for substitution | Variable | Requires careful control |
| Reductive amination | Aldehydes, NaBH3CN | Methanol | Room temp | 60–80% | Good for analogs |
Research Findings and Optimization Strategies
Recent research emphasizes the importance of solvent choice and temperature control to maximize yield and selectivity. For example, the use of polar aprotic solvents like DMSO or DMF enhances solubility of reactants and facilitates nucleophilic attack. Lowering reaction temperatures often improves diastereoselectivity and reduces side reactions.
Furthermore, process optimization studies suggest that employing microwave-assisted synthesis can significantly reduce reaction times while maintaining high yields. The use of protecting groups for amino functionalities (e.g., Boc, CBZ) is recommended to prevent undesired side reactions during ether formation.
Data Tables Summarizing Synthesis Conditions
| Synthesis Step | Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| Ether formation | 3-Aminopropanol, K2CO3 | DMF | 60–80°C | 70–85% | Regioselective |
| Halogenation | NCS | CHCl3 | 0–25°C | 80–90% | Controlled addition |
| Nucleophilic substitution | Protected amino-propanol, NaH | DMSO | 25–60°C | 75–85% | High regioselectivity |
| Deprotection | Acidic or basic | - | Room temp | Quantitative | Final amine formation |
Chemical Reactions Analysis
Types of Reactions
3-[(2-Chloropyridin-4-yl)oxy]propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
3-[(2-Chloropyridin-4-yl)oxy]propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(2-Chloropyridin-4-yl)oxy]propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name : 3-[(2-Chloropyridin-4-yl)oxy]propan-1-amine
- Molecular Formula : C₈H₁₁ClN₂O
- Molecular Weight : 186.64 g/mol
- CAS Number : 1289217-34-0
- Key Features :
- A propan-1-amine backbone linked via an ether bond to a 2-chloropyridin-4-yl group.
- The chlorine atom at the 2-position of the pyridine ring introduces steric and electronic effects, influencing reactivity and biological interactions.
Synthesis: Synthetic routes for related compounds (e.g., ) suggest that similar methods, such as nucleophilic substitution or Mitsunobu reactions, could be employed. For example, reacting 2-chloro-4-hydroxypyridine with 3-bromopropan-1-amine under basic conditions may yield the target compound.
Comparison with Structurally Similar Compounds
Positional Isomers of Chloropyridinyl Derivatives
| Compound Name | CAS Number | Substituent Position | Molecular Weight | Key Differences |
|---|---|---|---|---|
| This compound | 1289217-34-0 | 2-Cl on pyridine | 186.64 | Reference compound; chlorine at 2-position may enhance lipophilicity and steric hindrance. |
| 2-[(3-Chloropyridin-4-yl)oxy]propan-1-amine | 2748228-98-8 | 3-Cl on pyridine | 186.64 | Chlorine at 3-position alters electronic distribution, potentially affecting binding to biological targets. |
| 3-[(3-Chloropyridin-4-yl)oxy]propan-1-amine | 1528532-99-1 | 3-Cl on pyridine | 186.64 | Ether linkage at pyridine 4-position; steric effects differ due to chlorine placement. |
Impact of Substituent Position :
Halogen-Substituted Pyridine Analogs
| Compound Name | CAS Number | Halogen | Molecular Weight | Key Differences |
|---|---|---|---|---|
| This compound | 1289217-34-0 | Cl | 186.64 | Chlorine increases lipophilicity (logP ~1.5–2.0) compared to fluorine. |
| 3-((5-Fluoropyridin-2-yl)oxy)propan-1-amine | 1249063-85-1 | F | 170.19 | Fluorine’s electronegativity enhances metabolic stability but reduces steric bulk. |
Heterocyclic Variants
Functional Impact :
- Pyridine vs. Piperidine : Pyridine’s aromaticity facilitates interactions with enzymes or receptors via π-stacking, while piperidine’s flexibility may improve solubility.
- CM-157 : The benzimidazole-sulfonylpyridyl moiety in CM-157 confers high CB2 receptor affinity (IC₅₀ < 10 nM) but introduces synthetic complexity .
Pharmacologically Relevant Analogs
Activity Notes:
Biological Activity
3-[(2-Chloropyridin-4-yl)oxy]propan-1-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in pharmaceuticals.
Chemical Structure and Synthesis
The molecular formula for this compound is CHClNO. The compound features a chlorinated pyridine ring connected to a propan-1-amine group through an ether linkage, which influences its chemical reactivity and biological interactions.
Synthesis Overview:
The synthesis typically involves the following steps:
- Formation of the ether linkage: This can be achieved using sodium hydride as a base to deprotonate the alcohol followed by reaction with the chlorinated pyridine.
- Purification: The product is purified through recrystallization or chromatography.
Biological Activity
This compound exhibits various biological activities, including:
1. Antimicrobial Activity:
Research indicates that this compound has potential antimicrobial properties, making it a candidate for developing new antibiotics. Studies have shown effective inhibition against several bacterial strains, suggesting its utility in treating infections.
2. Anticancer Properties:
The compound has been investigated for its anticancer effects, particularly in inhibiting the growth of cancer cells. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, such as gastric cancer cells (SGC-7901), with an IC value comparable to established chemotherapeutics .
3. Enzyme Inhibition:
Mechanistic studies suggest that this compound may act as an enzyme inhibitor by binding to active sites, thus modulating enzymatic activity essential for various metabolic pathways.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
Enzyme Interaction:
The compound binds to enzymes or receptors, altering their activity. For example, it may inhibit specific kinases involved in cell signaling pathways that regulate cell proliferation and survival.
Molecular Docking Studies:
Molecular docking simulations have provided insights into the binding affinities of this compound with various targets, supporting its potential as a lead compound for drug development .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(4-Chloropyridin-3-yl)propan-1-amine | Chlorine at position 4 on the pyridine ring | Moderate anticancer activity |
| 3-(3-Bromopyridin-4-yl)propan-1-amine | Bromine substituent | Lower antimicrobial activity |
| 3-(3-Fluoropyridin-4-yl)propan-1-amines | Fluorine substituent | Enhanced enzyme inhibition |
This table highlights how variations in halogen substitution can influence the biological activity and stability of related compounds.
Case Studies
Case Study 1: Anticancer Activity
In a study focusing on the anticancer properties of pyridine derivatives, 3-(2-Chloropyridin-4-yloxy)propan-1-amines were found to exhibit significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
Another research project evaluated the antimicrobial efficacy of various chlorinated pyridine derivatives, including 3-(2-Chloropyridin-4-yloxy)propan-1-amines. Results indicated potent activity against Gram-positive bacteria, suggesting potential therapeutic applications in treating resistant bacterial infections.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-[(2-Chloropyridin-4-yl)oxy]propan-1-amine, and how can reaction conditions be optimized for yield?
- Methodological Answer : A common approach involves nucleophilic substitution between 2-chloro-4-hydroxypyridine and 3-aminopropanol derivatives. Key parameters include solvent choice (e.g., DMF or DMSO), base selection (e.g., cesium carbonate for deprotonation), and temperature control (35–80°C). Catalytic systems like copper(I) bromide can enhance reaction efficiency, as seen in analogous pyridinyl ether syntheses . Purity optimization typically employs column chromatography with gradients of ethyl acetate/hexane (0–100%) .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of NMR and NMR to confirm the presence of the pyridinyl ether linkage (δ ~8.5–8.9 ppm for pyridine protons) and the propan-1-amine chain (δ ~3.0–3.5 ppm for CHNH). High-resolution mass spectrometry (HRMS-ESI) should match the molecular ion [M+H] with a deviation <2 ppm. Cross-check with IR spectroscopy for characteristic amine N-H stretches (~3298 cm) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Follow GHS hazard codes for amines (e.g., H314 for skin corrosion). Use PPE (gloves, goggles), work in a fume hood, and avoid water contact to prevent exothermic reactions. In case of exposure, rinse skin with soap/water and seek medical advice immediately. Store in airtight containers under inert gas (N or Ar) at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron density of the pyridine ring and chloro substituent to predict sites for nucleophilic attack. Solvent effects (e.g., polar aprotic vs. protic) are simulated using the SMD continuum model. Compare computed activation energies with experimental kinetic data to refine catalytic strategies .
Q. What strategies resolve contradictions in reported biological activity data for analogs of this compound?
- Methodological Answer : Discrepancies may arise from impurities or stereochemical variations. Perform orthogonal assays (e.g., enzyme inhibition + cellular viability) and validate via LC-MS purity checks (>98%). For example, analogs like SKF-86002 (a p38 MAPK inhibitor) show activity only when synthesized with strict stereocontrol. Cross-reference bioassay protocols from independent studies to identify confounding variables .
Q. How can the compound’s stability under physiological conditions be assessed for drug discovery?
- Methodological Answer : Conduct accelerated stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC at 0, 24, and 48 hours. Use LC-MS to identify breakdown products (e.g., hydrolysis of the ether bond or dechlorination). Compare results with structurally related compounds like 4-(4-fluorophenyl)pyrazol-5-amine derivatives .
Key Considerations for Researchers
- Synthetic Challenges : The chloro-pyridine moiety is prone to displacement under basic conditions; use mild bases (e.g., KCO) to minimize side reactions.
- Biological Relevance : Explore SAR by substituting the propan-1-amine chain with methyl or cyclopropyl groups to modulate lipophilicity and target engagement .
- Data Reproducibility : Document solvent lot numbers and catalyst purity, as trace metals (e.g., Cu) can drastically alter reaction outcomes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
